

# Nuclear Magnetic Resonance (NMR) Spectroscopy

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## Compound of Interest

Compound Name: *o*-Cresol

Cat. No.: B1677501

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NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural elucidation of ***o*-Cresol**.

## $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of ***o*-Cresol** provides detailed information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the hydroxyl and methyl substituents on the aromatic ring.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data for ***o*-Cresol**

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm ( $\text{CDCl}_3$ )	Multiplicity	Coupling Constant (J) in Hz
-OH	4.89	singlet	-
H-6	7.09-7.16	multiplet	-
H-3	7.09-7.16	multiplet	-
H-4	6.88	triplet	7.4
H-5	6.79	doublet	8.0
-CH <sub>3</sub>	2.28	singlet	-

Data sourced from multiple references, including ChemicalBook and Royal Society of Chemistry publications.[1][2]

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the chemical environment of each carbon atom in **o-Cresol**. The positions of the hydroxyl and methyl groups significantly influence the chemical shifts of the aromatic carbons.

Table 2: <sup>13</sup>C NMR Chemical Shift Data for **o-Cresol**

Carbon Assignment	Chemical Shift (δ) in ppm (CDCl <sub>3</sub> )
C-2 (C-OH)	153.75
C-1 (C-CH <sub>3</sub> )	123.80
C-6	131.07
C-4	127.15
C-5	120.80
C-3	114.94
-CH <sub>3</sub>	15.74

Data sourced from multiple references.[2][3]

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **o-Cresol** is as follows:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **o-Cresol** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.[4] Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[4]
- **Instrument Setup:** The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C.[2]

- Data Acquisition:
  - Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[4] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.[4]
  - $^1\text{H}$  NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans and a longer acquisition time are generally required.[6]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **o-Cresol** shows characteristic absorption bands for the hydroxyl and aromatic C-H and C-C bonds.

Table 3: Characteristic IR Absorption Bands for **o-Cresol**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (hydrogen-bonded)	3600-3300	Strong, Broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (methyl)	2960-2850	Medium
C=C stretch (aromatic)	1600-1450	Medium to Strong
O-H bend	1410-1260	Medium
C-O stretch	1260-1180	Strong
C-H out-of-plane bend (aromatic)	900-675	Strong

Data is a compilation from typical IR correlation charts and spectra of **o-Cresol**.[\[7\]](#)

## Experimental Protocol for IR Spectroscopy

For a solid sample like **o-Cresol** (melting point: 30-31 °C), the following thin-film method can be used:

- **Sample Preparation:** Dissolve a small amount of **o-Cresol** in a volatile solvent like methylene chloride or acetone.[\[8\]](#)
- **Film Formation:** Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[8\]](#)
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded first and subtracted from the sample spectrum.
- **Data Analysis:** Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in **o-Cresol**.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for **o-Cresol**

m/z	Relative Intensity (%)	Assignment
108	100	[M] <sup>+</sup> (Molecular Ion)
107	67.4	[M-H] <sup>+</sup>
90	19.5	[M-H <sub>2</sub> O] <sup>+</sup>
79	21.2	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	18.0	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from MassBank.<sup>[9]</sup> The molecular ion peak for **o-Cresol** is observed at m/z 108, corresponding to its molecular weight.<sup>[10]</sup>

## Experimental Protocol for Mass Spectrometry

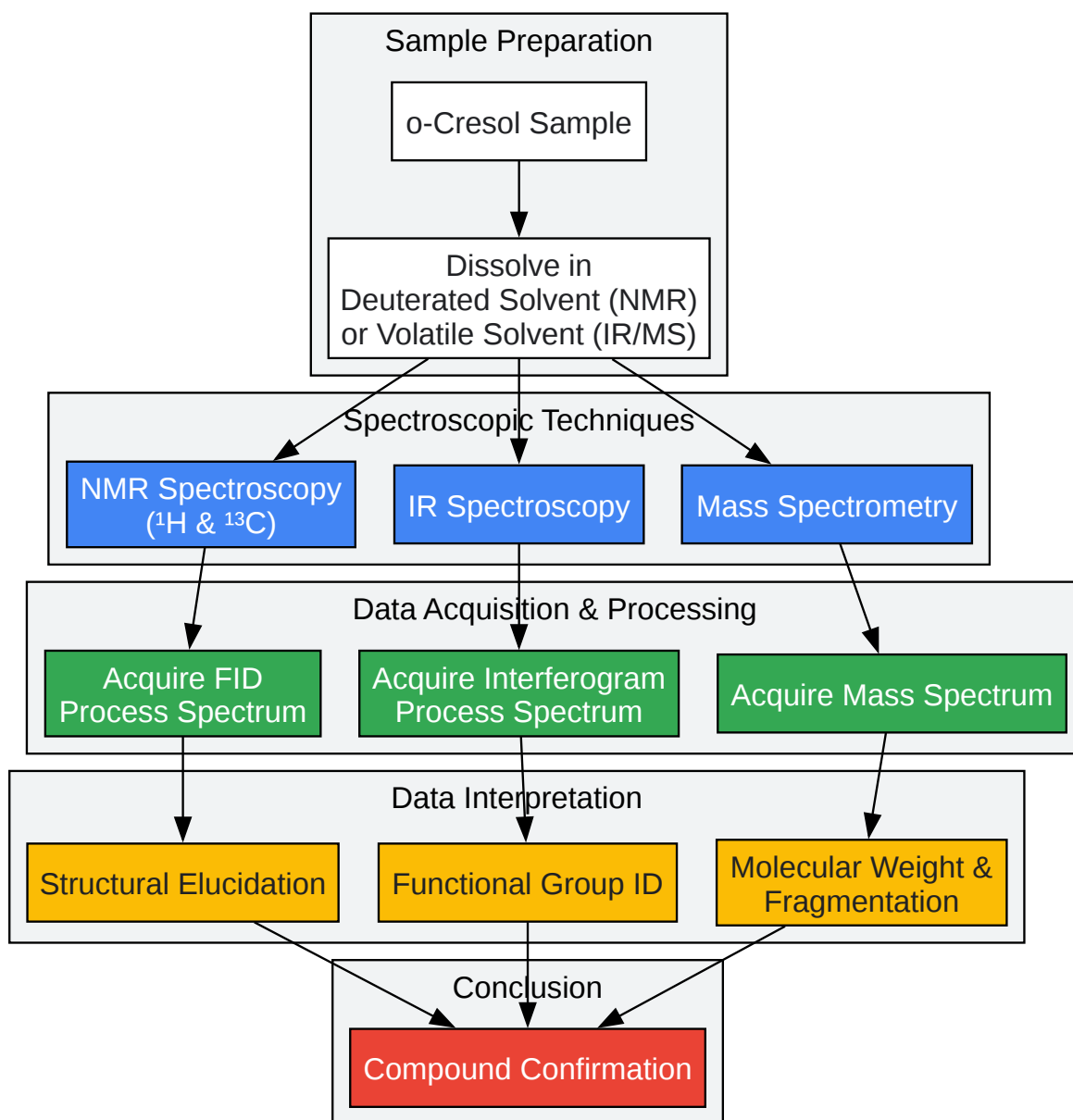
A common method for analyzing **o-Cresol** is Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Prepare a dilute solution of **o-Cresol** in a volatile organic solvent such as dichloromethane or methanol.
- **GC Separation:** Inject a small volume of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from other components.
- **Ionization:** As the **o-Cresol** elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.<sup>[9]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

- Detection: A detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **o-Cresol**.



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Caption: General workflow for the spectroscopic analysis of **o-Cresol**.

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## References

- 1. o-Cresol(95-48-7) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. o-Cresol(95-48-7) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. massbank.eu [massbank.eu]
- 10. o-Cresol(95-48-7) MS spectrum [chemicalbook.com]
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